Mesobiliverdin IX
Overview
Description
Synthesis Analysis
Mesobiliverdin IXα can be synthesized through various chemical reactions, including the reaction of mesobiliverdin IXα dicesium salt with diiodomethane, 1,3-dibromopropane, and 1,4-dibromobutane. The synthesis process has been explored to understand the reactivity and potential applications of mesobiliverdin IXα derivatives. These compounds exhibit interesting photoisomerization behavior and reactions like protonation and deprotonation, which do not significantly affect their structure due to the internal cycle constriction around the central rings (Ribó, Crusats, & Marco, 1994).
Molecular Structure Analysis
The molecular structure of Mesobiliverdin IXα and its derivatives plays a crucial role in their chemical behavior and applications. Studies have demonstrated the synthesis and analysis of various mesobiliverdin IXα derivatives, focusing on their molecular structures to understand their biochemical and pharmacological potential. These studies involve spectroscopic methods and chromatographic analyses to ensure the identity and purity of synthesized compounds (Ito et al., 2013).
Chemical Reactions and Properties
Mesobiliverdin IXα undergoes several chemical reactions, including photoisomerization and the addition of nucleophiles, which are crucial for understanding its reactivity. These reactions are influenced by the compound's molecular structure, specifically the flexibility around its central rings and the impact of internal cycle constriction. The chemical properties, such as reactivity towards different chemical agents and behavior under various conditions, provide insights into its potential applications in biomedical research (Ribó, Crusats, & Marco, 1994).
Physical Properties Analysis
The physical properties of Mesobiliverdin IXα, such as solubility, absorption spectra, and stability, are essential for its application in different fields. Studies focusing on the synthesis and characterization of Mesobiliverdin IXα derivatives aim to explore these properties to understand how they can be manipulated or enhanced for specific applications. The interaction of Mesobiliverdin IXα with various substrates, its solubility in different solvents, and its stability under light and temperature variations are areas of interest in research (Beale & Cornejo, 1991).
Scientific Research Applications
1. Enhancing Pancreatic Islet Yield and Function
Mesobiliverdin IXα, an analog of anti-inflammatory biliverdin IXα, has been shown to significantly enhance the yield and function of rat pancreatic islets. This is particularly relevant for allograft transplantation in diabetic recipients. It was observed that mesobiliverdin IXα infused pancreata yielded higher islet equivalents and demonstrated high viability, contributing to the reversal of insulin dysfunction in diabetic recipients (Ito et al., 2013).
2. Substrate Specificity for Human Biliverdin-IXα Reductase
Studies on the specificity of mesobiliverdin IX for human biliverdin-IXα reductase have provided insights into the active sites of these enzymes. Such studies help in understanding the molecular interactions and binding preferences in these biological systems. For example, mesobiliverdin-XIIIα demonstrated reduced activity when its propionate side chains were extended, highlighting the nuances of substrate-enzyme interactions (Cunningham et al., 2000).
3. Use in Nanoscale Optoacoustic Phonon Mixing
Research on mesogens like nematic liquid crystals has utilized inelastic X-ray scattering (IXS) to study nanoscale phonon-assisted heat management. This research has implications for the design of new generations of soft molecular vibration-sensitive nanoacoustic and optomechanical applications. Understanding the dynamic properties of these materials can lead to advancements in various technological fields (Bolmatov et al., 2018).
4. Color Change Properties in Chemical Reactions
Mesobiliverdin has been studied for its color change properties. For instance, an N21,N22-carbonyl-bridged mesobiliverdin exhibited significant color changes in its solutions, which is an area of interest in the study of organic compounds and their reaction mechanisms (Boiadjiev & Lightner, 2005).
properties
IUPAC Name |
3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h13-15,34-35H,7-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b24-13-,27-14-,28-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSWQQWXIGDYEY-NSQVQWHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)C)CC)C)CCC(=O)O)N2)CCC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=NC1=O)/C=C\2/C(=C(/C(=C/C3=C(C(=C(N3)/C=C\4/C(=C(C(=O)N4)C)CC)C)CCC(=O)O)/N2)CCC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mesobiliverdin IX | |
CAS RN |
493-88-9 | |
Record name | Mesobiliverdin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.